Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate
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Overview
Description
Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate is an organic compound that belongs to the class of sulfonylbenzoates It is characterized by the presence of a morpholine ring, a sulfonyl group, and a chloro-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid, morpholine, and methanol.
Formation of Sulfonyl Chloride: 4-chlorobenzoic acid is first converted to 4-chlorobenzenesulfonyl chloride using chlorosulfonic acid.
Nucleophilic Substitution: The sulfonyl chloride is then reacted with morpholine to form 4-chloro-3-morpholin-4-ylsulfonylbenzoic acid.
Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is employed in the development of advanced materials, including polymers and coatings.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Industrial Applications: It serves as a precursor in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzymatic activity. The morpholine ring enhances the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chlorobenzoate: Lacks the sulfonyl and morpholine groups, resulting in different chemical properties and applications.
4-Chloro-3-morpholin-4-ylsulfonylbenzoic acid: The acid form of the compound, which has different solubility and reactivity.
Methyl 4-morpholin-4-ylsulfonylbenzoate: Similar structure but without the chloro substituent, leading to variations in reactivity and biological activity.
Uniqueness
Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro group enhances its electrophilicity, while the morpholine ring improves its solubility and stability.
Properties
IUPAC Name |
methyl 4-chloro-3-morpholin-4-ylsulfonylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO5S/c1-18-12(15)9-2-3-10(13)11(8-9)20(16,17)14-4-6-19-7-5-14/h2-3,8H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUJYJLXXUEWEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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